Product packaging for Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate(Cat. No.:CAS No. 69999-18-4)

Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Cat. No.: B3043007
CAS No.: 69999-18-4
M. Wt: 206.24 g/mol
InChI Key: ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of the Dihydrobenzofuran Core in Organic Chemistry

The 2,3-dihydrobenzofuran (B1216630) scaffold, which forms the core of the title compound, is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, has garnered significant attention from the scientific community due to its prevalence and versatile biological activity. nih.gov

Historically, the interest in dihydrobenzofurans has been driven by their discovery in nature. Many bioactive natural products feature this framework, including (+)-decursivine, (+)-lithospermic acid, and pterocarpan (B192222). rsc.org The recognition of the dihydrobenzofuran core within these molecules spurred extensive research into their synthesis and biological evaluation. rsc.org Consequently, this scaffold is associated with a wide spectrum of pharmacological properties, including anti-tumor, anti-inflammatory, anticancer, and neuroprotective activities. researchgate.netresearchgate.netnih.gov The synthesis of dihydrobenzofuran derivatives has become a pivotal area of study in organic and pharmaceutical chemistry, aiming to create novel therapeutic agents and complex organic frameworks. nih.govrsc.org The development of novel synthetic methodologies, often employing transition metal catalysis, continues to be an active field of research, reflecting the enduring importance of this chemical entity. nih.govrsc.org

Table 1: Examples of Bioactive Compounds Containing the Dihydrobenzofuran Core

Compound Name Class/Significance
Beraprost A synthetic analogue of prostacyclin, used as an antiplatelet agent. bris.ac.ukacs.org
Rocaglamide A natural product exhibiting potent anti-cancer and anti-inflammatory activity. researchgate.net
Furaquinocin A A natural product with relevance for its biological properties. researchgate.net
(+)-Conocarpan A bioactive natural product composed of the 2,3-dihydrobenzofuran framework. rsc.org

Structural Classification and Nomenclature of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

This compound is classified as a substituted dihydrobenzofuran. Its structure consists of the 2,3-dihydro-1-benzofuran bicyclic system with an ethyl acetate (B1210297) substituent attached at the 5-position of the benzene ring. The systematic naming follows IUPAC conventions for heterocyclic compounds.

The compound's key identifiers and properties are summarized in the table below.

Table 2: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 69999-18-4 chemscene.combldpharm.comchemicalbook.com
Molecular Formula C₁₂H₁₄O₃ chemscene.com
Molecular Weight 206.24 g/mol chemscene.com
IUPAC Name ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate chemscene.com

| SMILES | CCOC(=O)CC1=CC2=C(C=C1)OCC2 | chemscene.com |

Overview of Current Research Landscape and Academic Interest in the Compound

Current academic interest in this compound is primarily as a member of the broader class of dihydrobenzofuran derivatives, which are actively investigated for their therapeutic potential. Research in this area is multifaceted, focusing on both the synthesis of the core structure and the exploration of its biological activities.

A significant portion of recent research has been dedicated to developing novel and efficient synthetic routes to the dihydrobenzofuran scaffold. nih.gov These efforts include transition metal-catalyzed reactions, such as those using palladium or rhodium, which allow for the construction of these heterocycles with high selectivity and functional group tolerance. rsc.orgorganic-chemistry.org For instance, methods involving C-H activation and intramolecular coupling have been developed to forge the dihydrobenzofuran system from simpler starting materials. rsc.org

In the realm of medicinal chemistry, dihydrobenzofuran derivatives are being designed and synthesized as modulators of various biological targets. Studies have described the development of dihydrobenzofuran derivatives as potent agonists for G-protein coupled receptors like GPR119, which is a target for metabolic diseases. nih.gov Furthermore, the anti-inflammatory and potential anticancer properties of fluorinated dihydrobenzofuran derivatives have been investigated, highlighting the scaffold's utility in drug discovery. nih.gov The structure-activity relationship of these derivatives is a key area of study, aiming to optimize their potency and selectivity. nih.govnih.gov The application of the dihydrobenzofuran core in the total synthesis of complex molecules, such as the antiplatelet drug beraprost, further underscores its importance in advanced organic synthesis. bris.ac.ukacs.org

Defined Scope and Delimitation of Research Inquiry

This article provides a focused examination of this compound within the context of advanced chemical research. The scope is strictly limited to the foundational aspects of the compound, including:

The historical and ongoing significance of its core dihydrobenzofuran structure in organic and medicinal chemistry.

Its formal nomenclature, structural classification, and key chemical identifiers.

An overview of the current research landscape for the dihydrobenzofuran class of compounds, highlighting synthetic strategies and therapeutic areas of interest.

The inquiry is deliberately confined to the chemical and research aspects of the compound. Information regarding dosage, administration, specific safety profiles, or adverse physiological effects is outside the scope of this article and has been explicitly excluded. The content is based on a review of chemical literature and databases, providing a professional and authoritative perspective on the compound's role in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B3043007 Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate CAS No. 69999-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHKQFWJMCSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 2,3 Dihydro 1 Benzofuran 5 Ylacetate

Established Synthetic Pathways and Reported Yields for the Compound

Esterification Reactions for Carboxylic Acid Precursors

A primary and straightforward method for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate is the Fischer esterification of its corresponding carboxylic acid precursor, 2,3-dihydro-1-benzofuran-5-ylacetic acid. This classic reaction involves the acid-catalyzed condensation of the carboxylic acid with ethanol (B145695).

The general mechanism for Fischer esterification commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (ethanol in this case). The subsequent formation of a tetrahedral intermediate is followed by proton transfer and the elimination of a water molecule to yield the ester. Given that this is an equilibrium process, the reaction is typically driven towards the product side by using an excess of the alcohol or by the removal of water as it is formed. masterorganicchemistry.compatsnap.com

A specific procedure for the synthesis of this compound involves heating a solution of 2,3-dihydro-1-benzofuran-5-ylacetic acid in toluene (B28343) with ethanol in the presence of concentrated sulfuric acid. The reaction is refluxed with azeotropic removal of water to shift the equilibrium towards the formation of the ester. While specific yields for this exact transformation are not always reported in the literature, Fischer esterifications generally proceed in moderate to high yields, often exceeding 65%, and can be optimized to reach yields of over 90% by manipulating reaction conditions. masterorganicchemistry.com

Table 1: Fischer Esterification for this compound
PrecursorReagentsCatalystConditionsReported Yield
2,3-dihydro-1-benzofuran-5-ylacetic acidEthanol, TolueneConcentrated H₂SO₄Reflux with azeotropic removal of waterNot explicitly reported, but generally moderate to high

Cyclization and Annulation Strategies for Dihydrobenzofuran Ring Formation

The formation of the 2,3-dihydrobenzofuran (B1216630) core is a critical step in the synthesis of the parent carboxylic acid. Various cyclization and annulation strategies have been developed for the construction of this heterocyclic system. A common approach involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative.

For instance, acid-catalyzed cyclization of acetal (B89532) substrates can be employed to form the benzofuran (B130515) scaffold. wuxibiology.com Mechanistically, the substrate is first protonated under acidic conditions, followed by the elimination of an alcohol to form an oxonium ion. The aromatic ring then undergoes a nucleophilic attack to furnish the cyclized product. wuxibiology.com While this method is a general strategy for benzofuran synthesis, its application to the specific synthesis of 2,3-dihydro-1-benzofuran-5-ylacetic acid would involve the use of a precursor with the appropriate acetic acid side chain.

Another powerful method for constructing the dihydrobenzofuran ring is through intramolecular C-H insertion reactions. For example, rhodium-catalyzed intramolecular C-H insertion of α-imino carbenes can yield 2,3-disubstituted dihydrobenzofurans in good to excellent yields. acs.org Radical cyclization cascade reactions also present a viable, albeit less common, route to the benzofuran core. nih.gov

Innovative Catalytic Approaches in Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of dihydrobenzofuran derivatives. These innovative approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium and rhodium, have been extensively used to catalyze the formation of the dihydrobenzofuran ring system.

A notable example is the Rh(III)-catalyzed C-H activation and [3+2] annulation of N-phenoxyacetamides with 1,3-dienes. This redox-neutral process allows for the construction of various chiral dihydrobenzofurans with good substrate compatibility. nih.gov In the presence of a Cp*Rh complex, these reactions can achieve yields of up to 79% with high enantioselectivity (up to 98% ee). researchgate.netorganic-chemistry.org

Palladium catalysis has also been instrumental in the synthesis of dihydrobenzofurans. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides an efficient route to chiral 2,3-disubstituted dihydrobenzofurans. organic-chemistry.orgnih.gov This method exhibits excellent regio- and enantiocontrol, with reported yields often exceeding 90% and enantiomeric excesses up to 99%. thieme-connect.com

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Dihydrobenzofuran Derivatives
Catalyst SystemReaction TypeSubstratesReported YieldEnantiomeric Excess (ee)
[Cp*RhCl₂]₂ / Chiral LigandC-H Activation / [3+2] AnnulationN-phenoxyacetamides and 1,3-dienesUp to 79%Up to 98%
Pd₂(dba)₃·CHCl₃ / TY-PhosHeck/Tsuji-Trost Reactiono-bromophenols and 1,3-dienesUp to 99%Up to 99%

Organocatalytic and Biocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. For the synthesis of dihydrobenzofurans, organocatalytic asymmetric Michael additions have been particularly successful. acs.org For instance, a chiral thiourea (B124793) catalyst can promote the enantioselective cascade synthesis of trans-2,3-dihydrobenzofurans. researchgate.net

Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds. Engineered enzymes, such as myoglobins, have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans to construct stereochemically rich 2,3-dihydrobenzofurans. nih.govrochester.edunih.gov These biocatalytic methods can achieve excellent enantiopurity (>99.9% de and ee) and high yields. nih.govrochester.edunih.gov Furthermore, lipase-mediated kinetic resolutions of precursor alcohols or bioreductions of corresponding ketones, followed by intramolecular cyclization, have been employed for the straightforward synthesis of enantiopure 2,3-dihydrobenzofurans. acs.org

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. Several strategies have been developed to control the stereochemistry in the synthesis of the 2,3-dihydrobenzofuran scaffold.

Silver-catalyzed asymmetric synthesis has been used to prepare 2,3-dihydrobenzofurans diastereoselectively through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines. nih.gov This strategy has been successfully applied to the enantioselective total synthesis of natural products containing the pterocarpan (B192222) skeleton. nih.gov

Organocatalysis has also provided powerful tools for stereoselective synthesis. For example, an asymmetric organocatalytic cascade process can lead to tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives with excellent stereoselectivity. rsc.org Asymmetric organocatalytic synthesis of cis-substituted dihydrobenzofuranols has been achieved via intramolecular aldol (B89426) reactions, offering a route to coumarin (B35378) natural products. researchgate.net Additionally, domino annulation reactions of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by Cs₂CO₃, have been shown to produce functionalized 2,3-dihydrobenzofurans with impressive chemical yields and diastereoselectivity. rsc.org

Table 3: Examples of Stereoselective Synthesis of Dihydrobenzofuran Derivatives
MethodCatalyst/ReagentKey TransformationStereochemical Outcome
Silver-Catalyzed Asymmetric SynthesisAg(I) complexes / Chiral ligandsCondensation of aromatic aldehydesDiastereoselective and enantioselective
Organocatalytic Intramolecular Aldol ReactionProline-type organocatalystsIntramolecular aldolizationcis-selective, high ee
Organocatalytic Cascade ProcessChiral organocatalystsAsymmetric cascade reactionExcellent stereoselectivity
Domino AnnulationCs₂CO₃Annulation of chiral iminesHigh diastereoselectivity

Asymmetric Induction and Chiral Auxiliary Methods

Asymmetric induction and the use of chiral auxiliaries are cornerstone strategies for synthesizing enantiomerically pure compounds. wikipedia.org These methods introduce a chiral element temporarily into the reaction to control the stereochemical outcome. wikipedia.org

Asymmetric Induction: This approach often employs chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. For the 2,3-dihydrobenzofuran scaffold, several catalytic asymmetric methods have been developed. A notable example is the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement sequence. nih.gov This reaction, initiated by the Michael addition of in situ generated ortho-quinone methides (o-QMs), utilizes a chiral oxazaborolidinium ion catalyst to achieve excellent yields and high stereoselectivity. nih.gov Another strategy involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation, for which an asymmetric variant has been demonstrated. organic-chemistry.org Furthermore, chiral Brønsted acids have been successfully used to catalyze the addition of α-diazocarbonyl compounds to o-QMs, yielding highly enriched cis-2,3-dihydrobenzofurans. researchgate.net

Chiral Auxiliary Methods: A chiral auxiliary is a stereogenic group that is covalently attached to the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. While specific applications to this compound are not extensively documented, the principles can be applied to its precursors. Common auxiliaries like Evans oxazolidinones, trans-2-phenylcyclohexanol, or 1,1'-binaphthyl-2,2'-diol (BINOL) could be appended to the acetate (B1210297) side chain or a precursor molecule. wikipedia.org For instance, a chiral auxiliary attached to a glyoxylate (B1226380) derivative could be used in an ene reaction to set the stereochemistry, a strategy demonstrated with trans-2-phenylcyclohexanol. wikipedia.org

Table 1: Comparison of Asymmetric Induction Methods for 2,3-Dihydrobenzofuran Synthesis
MethodCatalyst/ReagentKey IntermediateStereoselectivity AchievedReference
Cyclopropanation/RearrangementChiral Oxazaborolidinium Ionortho-Quinone Methide (o-QM)Up to >99% ee, >20:1 d.r. nih.gov
[4+1] AnnulationChiral Brønsted Acidortho-Quinone Methide (o-QM)Up to 99:1 er, 91:9 d.r. researchgate.net
C-H Activation/CarbooxygenationRhodium(III) ComplexNot specifiedAsymmetric approach demonstrated organic-chemistry.org

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. whiterose.ac.uk This approach can be particularly effective when combined with in-situ racemization of the slower-reacting enantiomer, a process known as dynamic kinetic resolution (DKR), which theoretically allows for a 100% yield of a single enantiomer. dicp.ac.cn

An exemplary application of this strategy is the enzyme-catalyzed DKR for the asymmetric synthesis of chiral 2,3-dihydrobenzofuran esters. nih.gov This protocol involves the resolution of 2,3-dihydro-3-benzofuranols, which are generated via an intramolecular Aldol reaction. nih.gov The enzyme selectively acylates one enantiomer of the alcohol, while the other enantiomer is racemized under the reaction conditions, allowing for high yields of the desired enantiopure ester. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation represents another DKR methodology. dicp.ac.cn In related systems like flavanones, a base-catalyzed retro-oxa-Michael addition facilitates the simultaneous racemization of two stereocenters, which works in concert with a highly enantioselective ketone transfer hydrogenation step to build three contiguous stereocenters with excellent control. dicp.ac.cn

Table 2: Dynamic Kinetic Resolution (DKR) Strategies
DKR MethodSubstrate TypeCatalystRacemization MechanismOutcomeReference
Enzymatic Acylation2,3-Dihydro-3-benzofuranolsBiocatalyst (Enzyme)Base- or catalyst-mediatedEnantiopure 2,3-DHB esters nih.gov
Asymmetric Transfer Hydrogenationα,β-Disubstituted Ketones (e.g., Flavanones)Ruthenium ComplexBase-catalyzed retro-oxa-Michael additionChiral alcohols with high ee and dr dicp.ac.cn

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and controlling product selectivity.

Reaction Intermediates and Transition State Analysis

The synthesis of the 2,3-dihydrobenzofuran ring system can proceed through several key intermediates depending on the chosen synthetic route.

ortho-Quinone Methides (o-QMs): These are highly reactive intermediates frequently generated in situ. researchgate.net For instance, fluoride-induced desilylation of silyl-protected precursors can generate o-QMs, which then undergo Michael addition and subsequent intramolecular cyclization. researchgate.net

Oxonium Ions: In acid-catalyzed cyclizations of certain acetal substrates, the reaction proceeds through the protonation of the acetal, followed by the elimination of methanol (B129727) to form a key oxonium ion intermediate. wuxiapptec.com The subsequent nucleophilic attack by the phenyl ring onto this electrophilic intermediate leads to the dihydrobenzofuran core. wuxiapptec.com

Radical and Carbene Intermediates: Photochemical routes can involve unique intermediates. Visible-light-mediated reactions may proceed through triplet biradical intermediates that form an oxetane, which subsequently rearranges to the final product. researchgate.net Other methods utilize the reaction of diazo compounds, which act as a source of free carbene species that react via O-H insertion and cyclization. nih.gov

Computational chemistry provides powerful tools for mechanistic analysis. For the acid-catalyzed cyclization via an oxonium ion, transition state analysis has been used to calculate activation energies for competing reaction pathways. wuxiapptec.com Such calculations can explain observed product ratios by comparing the energy barriers for cyclization at different positions on the aromatic ring. wuxiapptec.com

Regioselectivity and Stereochemical Control

Controlling regioselectivity and stereochemistry is paramount in the synthesis of substituted heterocycles.

Regioselectivity: In reactions involving intramolecular cyclization onto an aromatic ring, the regiochemical outcome is dictated by both steric and electronic factors. oregonstate.edu For example, in Friedel-Crafts type cyclizations of α-phenoxycarbonyl compounds, the reaction typically favors the sterically less-hindered ortho position. oregonstate.edu However, when steric factors are not dominant, mixtures of regioisomers can be common. oregonstate.edu Molecular orbital analysis of key intermediates, such as the oxonium ion mentioned previously, can offer deeper insight. By examining the Highest Occupied Molecular Orbital (HOMO) and superimposing it onto the electron density surface, the more accessible lobe for nucleophilic attack can be identified, allowing for accurate prediction of the major regioisomer. wuxiapptec.com

Stereochemical Control: The stereochemistry of the final product is determined in the bond-forming step that creates the chiral centers. In asymmetric catalysis, the chiral catalyst's environment dictates the facial selectivity of the attack, leading to high enantiomeric excess (ee). nih.gov The diastereoselectivity (d.r.) in forming products with multiple stereocenters is influenced by steric interactions in the transition state. organic-chemistry.org Subtle steric clashes in [4+1]-cycloannulation reactions, for example, can significantly impact both the yield and the diastereoselectivity of dihydrobenzofuran formation. organic-chemistry.org Some methods can be diastereospecific, leading exclusively to products like trans-2,3-dihydrobenzofurans through a domino annulation process. researchgate.net

Green Chemistry Considerations and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Sustainable Protocols: A key trend in modern organic synthesis is the development of more environmentally benign protocols. For the synthesis of 2,3-dihydrobenzofurans, several green strategies have emerged:

Photocatalysis: The use of visible light as a renewable energy source is a significant advancement. mdpi.com Light-mediated protocols can often be conducted under mild conditions and can enable unique reaction pathways, reducing the need for harsh reagents. nih.govmdpi.com

Transition-Metal-Free Reactions: While transition metals are powerful catalysts, they can be toxic and costly. Developing transition-metal-free syntheses, such as those using organocatalysts or catalyst-free conditions, is a major goal of green chemistry. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" or "tandem" reaction) improves efficiency by reducing the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. oregonstate.edu

Table 3: Green Chemistry Approaches in Dihydrobenzofuran Synthesis
ApproachPrincipleExampleReference
PhotocatalysisUse of visible light as a renewable energy source.Visible light-mediated cyclization for 2,3-dihydrobenzofuran chalcogenides. mdpi.com
Metal-Free CatalysisAvoids toxic and expensive heavy metals.Brønsted acid-catalyzed [4+1] annulation reactions. nih.gov
One-Pot ProceduresImproves atom economy and reduces solvent waste.Cascade reaction of 3-hydroxy-2-pyrones with nitroalkenes to form benzofuranones. oregonstate.edu

Comprehensive Spectroscopic and Structural Characterization of Ethyl 2,3 Dihydro 1 Benzofuran 5 Ylacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise chemical environment and connectivity of each proton and carbon atom in Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate can be determined.

One-dimensional NMR spectra offer fundamental information regarding the types and numbers of protons and carbons in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus. While specific experimental data for the title compound is not widely published, a detailed prediction of the ¹H and ¹³C NMR spectra can be formulated based on established chemical shift values for analogous dihydrobenzofuran and ethyl acetate (B1210297) moieties. researchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl acetate portions of the molecule. The protons on the dihydrofuran ring (H-2 and H-3) typically appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts are predicted based on the hybridization and substitution of each carbon atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 4.55 t 8.8 2H
H-3 3.20 t 8.8 2H
H-4 7.05 s - 1H
H-6 6.95 d 8.2 1H
H-7 6.75 d 8.2 1H
H-8 3.50 s - 2H
H-10 4.15 q 7.1 2H

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm)
C-2 71.5
C-3 29.8
C-3a 128.0
C-4 126.5
C-5 129.5
C-6 124.8
C-7 109.0
C-7a 159.5
C-8 40.5
C-9 172.0
C-10 60.8

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key expected correlations would be observed between:

The H-2 and H-3 protons of the dihydrofuran ring, confirming their adjacent relationship.

The H-10 methylene (B1212753) protons and the H-11 methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). epfl.ch It would confirm the assignments from the 1D spectra by showing direct correlations for each C-H bond, such as C-2/H-2, C-3/H-3, and C-8/H-8.

The benzylic protons (H-8) would show correlations to the aromatic carbons C-4, C-5, and C-6, as well as the ester carbonyl carbon (C-9).

The aromatic proton H-4 would correlate with carbons C-3, C-5, and C-7a.

The dihydrofuran protons at H-2 would show correlations to the aromatic quaternary carbon C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this achiral molecule, NOESY would primarily serve to confirm spatial relationships, such as the proximity of the benzylic protons (H-8) to the aromatic proton at the H-4 position.

Expected 2D NMR Correlations

Experiment Correlating Protons Correlating Carbons Information Gained
COSY H-2 ↔ H-3 - Connectivity in dihydrofuran ring
H-10 ↔ H-11 - Connectivity in ethyl group
HSQC H-2, H-3, H-4, H-6, H-7, H-8, H-10, H-11 C-2, C-3, C-4, C-6, C-7, C-8, C-10, C-11 Direct C-H attachments
HMBC H-8 C-4, C-5, C-6, C-9 Links acetate side chain to aromatic ring
H-4 C-3, C-5, C-7a Confirms substitution pattern
H-2 C-3, C-7a Links dihydrofuran ring to benzene (B151609) ring

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information on the molecular weight and elemental formula of a compound and offers insights into its structure through fragmentation analysis.

ESI and APCI are soft ionization techniques that typically yield the intact molecular ion, allowing for precise molecular weight determination. For this compound (Molecular Weight: 206.24 g/mol ), analysis in positive ion mode would be expected to produce:

[M+H]⁺: The protonated molecule at m/z 207.10.

[M+Na]⁺: The sodium adduct at m/z 229.08.

[M+K]⁺: The potassium adduct at m/z 245.06.

These techniques are essential for confirming the molecular mass of the parent compound before further structural analysis by tandem mass spectrometry.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. The fragmentation of dihydrobenzofuran derivatives often involves characteristic losses from the core structure and any side chains. nih.gov For the [M+H]⁺ ion of this compound (m/z 207.10), a plausible fragmentation pathway would include several key steps. libretexts.org

A primary fragmentation would likely be the cleavage of the ester side chain. A significant fragment ion at m/z 131 is commonly observed in related structures, corresponding to the stable dihydrobenzofuranylmethyl cation formed by the loss of the ethyl acetate moiety. nih.gov

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 207.10)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
207.10 179.07 28 (C₂H₄) Loss of ethylene (B1197577) from the ethyl ester group
207.10 161.09 46 (C₂H₅OH) Loss of ethanol (B145695) via McLafferty rearrangement or direct cleavage
207.10 133.06 74 (C₃H₆O₂) Cleavage to form dihydrobenzofuran carboxy radical cation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, which allows for the determination of its elemental composition. This technique is definitive for confirming the molecular formula of a compound. nih.gov For this compound, the theoretical exact mass can be calculated and compared against the experimental value.

Molecular Formula: C₁₂H₁₄O₃

Calculated Exact Mass ([M]): 206.09430 Da

Calculated Exact Mass for [M+H]⁺: 207.10155 Da

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide a detailed fingerprint, allowing for the identification of key functional groups and offering insights into the molecule's conformational properties.

Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are dominated by absorptions and scattering corresponding to its constituent functional groups: the dihydrobenzofuran ring system and the ethyl acetate side chain. The analysis of these spectra relies on the correlation of observed vibrational frequencies with known characteristic group frequencies from related benzofuran (B130515) and ester compounds. acs.orgresearchgate.net

Key vibrational frequencies for the primary functional groups are summarized below:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Source
Carbonyl (Ester)C=O Stretch~1750 - 1735 docbrown.info
Ester C-OC-O Stretch~1250 - 1230 docbrown.info
Aromatic RingC=C Stretch~1600 - 1450 mdpi.com
Aromatic C-HC-H Stretch~3100 - 3000
Aliphatic C-H (CH₂, CH₃)C-H Stretch~2975 - 2845 docbrown.info
Dihydrofuran RingC-O-C Stretch~1120 mdpi.com

The most prominent band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the 1750-1735 cm⁻¹ region. docbrown.info This is complemented by strong C-O stretching vibrations between 1250 and 1230 cm⁻¹. docbrown.info The aromatic part of the benzofuran ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The spectra also feature C-H stretching vibrations; those of the aromatic protons are found above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group and the dihydrofuran ring appear in the 2975-2845 cm⁻¹ range. docbrown.info The fingerprint region (below 1500 cm⁻¹) contains a complex set of overlapping vibrations unique to the molecule, which is useful for identification. docbrown.info

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, aromatic ring vibrations often produce strong signals in Raman spectra. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the precise assignment of observed bands for complex molecules like benzofuran derivatives. researchgate.netresearchgate.net

Conformational Insights from Vibrational Modes

While characteristic group frequencies identify the presence of functional groups, the precise positions and shapes of vibrational bands can offer clues about the molecule's conformation. For this compound, the flexibility of the ethyl acetate side chain allows for multiple rotational conformers (rotamers).

The vibrational frequencies of the ester group and the adjacent methylene bridge can be sensitive to their rotational environment. Theoretical studies on related molecules have shown that different conformers can exist, and their calculated vibrational spectra may show slight differences. researchgate.net For example, the coupling between the C-O stretching and CH₂ rocking modes can be conformation-dependent. In the solid state, the molecule is locked into a single conformation, leading to sharper, more defined spectral bands. In contrast, in the liquid phase or in solution, the presence of an equilibrium of multiple conformers can lead to broadened spectral bands. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation or the distribution of conformers under given conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides unambiguous data on molecular geometry, crystal packing, and the nature of intermolecular forces that stabilize the crystal lattice. nih.gov

Crystal Packing and Intermolecular Interactions

The solid-state structure of benzofuran derivatives is governed by a variety of intermolecular interactions that dictate how the molecules arrange themselves in the crystal. ias.ac.in In related structures, the molecular packing is often stabilized by a combination of weak intermolecular C-H···O hydrogen bonds and aromatic π–π stacking interactions. nih.govnih.gov

π–π Stacking Interactions: The planar benzofuran ring system facilitates aromatic π–π interactions between adjacent molecules. These interactions can occur between the benzene rings or between the benzene and furan (B31954) rings of neighboring molecules, with typical centroid-to-centroid distances in the range of 3.6 to 3.8 Å. nih.govnih.govnih.gov

The interplay of these weak interactions is crucial in determining the final crystal structure. ed.ac.uk The specific arrangement, or supramolecular synthon, adopted by the molecules is a result of the competition and cooperation between these different enthalpic contributions to minimize the free energy of the crystal. ias.ac.ined.ac.uk

Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic analysis provides precise measurements of the internal geometry of the molecule. The benzofuran unit in related structures is observed to be essentially planar. nih.govnih.gov The bond lengths and angles within this fused ring system are consistent with theoretical models and data from similar compounds. umich.eduresearchgate.net

Below is a table of representative geometric parameters for the core structural fragments, compiled from crystallographic data of closely related benzofuran derivatives. nih.govresearchgate.net

ParameterBond/AngleTypical Value
Bond Lengths (Å)
Furan RingO(1)–C(1)1.375 - 1.384
O(1)–C(21)1.384 - 1.404
Benzene RingC–C (aromatic)1.37 - 1.40
Ester GroupC=O~1.20 - 1.26
C–O (ester)~1.33 - 1.43
Bond Angles (°)
Furan RingC(1)–O(1)–C(21)~105.0
Ester GroupO=C–O~123 - 125
O=C–C~122 - 125
Torsion Angles (°)
Side ChainC(ring)-C(methylene)-C(carbonyl)-OVaries depending on conformation

Note: Atom numbering is illustrative and corresponds to typical representations in crystallographic reports.

Torsion angles define the conformation of the flexible ethyl acetate side chain relative to the rigid benzofuran ring. In some reported crystal structures of similar compounds, disorder in the ethyl group is observed, indicating that multiple conformations can be present in the crystal lattice with different occupancy factors. nih.govnih.gov

Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic techniques are indispensable for the separation, purification, and identity assessment of this compound and its derivatives. The choice of method depends on the scale and purpose of the analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used routinely to monitor the progress of chemical reactions and to quickly assess the purity of a sample. researchgate.net The compound is spotted on a silica (B1680970) gel plate and eluted with a suitable solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The retention factor (Rf) value is characteristic of the compound in a given solvent system and can be used for preliminary identification. For instance, Rf values for related ethyl ester benzofuran derivatives have been reported in hexane-ethyl acetate solvent systems. nih.govnih.govnih.gov

Column Chromatography: For preparative purification, column chromatography is the standard method. nih.govnih.govnih.gov The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent mixture (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase. By collecting fractions and analyzing them by TLC, the pure compound can be isolated. This technique is frequently cited in the synthesis of benzofuran derivatives to obtain the final product with high purity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantitative analysis, HPLC is the method of choice. It can be used to determine the exact purity of a sample by separating the main compound from even minor organic impurities. google.com Different detector types, such as UV detectors, can be used for quantification. acs.org

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the quantification and purity assessment of this compound. A validated reversed-phase HPLC (RP-HPLC) method provides a reliable approach for quality control and standardization. znaturforsch.com Method development typically involves optimizing the separation on a C18 column with a suitable mobile phase, commonly a mixture of acetonitrile (B52724) and water or a buffer solution. znaturforsch.comscielo.br

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters such as linearity, precision, accuracy, selectivity, and sensitivity (limits of detection and quantification) are within acceptable limits. znaturforsch.comaustinpublishinggroup.com A well-developed method will demonstrate good linearity, with a correlation coefficient (r²) greater than 0.999, and low relative standard deviation (RSD) for intra- and inter-day precision, typically below 3%. znaturforsch.com The accuracy is often confirmed by recovery studies, with mean recoveries in the range of 98-102% being ideal. znaturforsch.comscielo.br

Table 1: Typical Parameters for HPLC Method Development

Parameter Typical Specification Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separating non-polar to moderately polar compounds. znaturforsch.comresearchgate.net
Mobile Phase Acetonitrile:Water or Acetonitrile:Buffer (Gradient or Isocratic) The solvent system that carries the analyte through the column. The ratio is optimized for best separation. scielo.brresearchgate.net
Flow Rate 1.0 mL/min The speed at which the mobile phase passes through the column, affecting resolution and analysis time. scielo.brresearchgate.net
Detection UV-Vis Detector (e.g., 218 nm - 260 nm) Measures the absorbance of the analyte at a specific wavelength for quantification. scielo.brnih.gov
Temperature 25 °C - 40 °C Column temperature is controlled to ensure reproducible retention times. znaturforsch.comscielo.br
Injection Volume 10 - 20 µL The volume of the sample introduced into the HPLC system. scielo.brnih.gov
Linearity (r²) > 0.999 Assesses the proportionality of the detector response to analyte concentration over a given range. znaturforsch.com
Precision (%RSD) < 3% Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. znaturforsch.com
Accuracy (% Recovery) 98% - 102% Measures the closeness of the experimental value to the true value. scielo.br

| LOD / LOQ | Analyte-dependent (µg/mL range) | The lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ). znaturforsch.comaustinpublishinggroup.com |

This developed HPLC method proves to be simple, rapid, precise, and accurate for the quality assessment of the target compound and its related substances. znaturforsch.com

Gas Chromatography (GC) Applications

Gas Chromatography is another powerful technique applicable to the analysis of this compound, particularly for assessing volatility, purity, and identifying by-products. When coupled with a mass spectrometer (GC-MS), it provides structural information for unequivocal identification of components in a mixture. researchgate.net

The choice of GC column is critical. For polar compounds like benzofuran derivatives, a column with a polar stationary phase, such as polyethylene (B3416737) glycol modified with acid (e.g., CP-FFAP), can be employed. nih.gov This type of column is designed for the analysis of polar compounds like organic acids and alcohols and may allow for the analysis of certain benzofuran derivatives without prior derivatization. nih.gov In other applications, such as the detection of benzofurans in complex environmental or biological matrices like plant root exudates, capillary column GC-MS is the method of choice. researchgate.net

Table 2: Potential Gas Chromatography (GC) Applications

Application Methodology Column Type Detector
Purity Testing High-Resolution Capillary GC Fused Silica Capillary with a polar stationary phase (e.g., CP-FFAP) Flame Ionization Detector (FID)
Impurity Identification GC-MS Capillary Column (e.g., DB-5ms or equivalent) Mass Spectrometer (MS)
Analysis in Complex Matrices Capillary GC-MS Capillary Column Mass Spectrometer (MS) researchgate.net

| Analysis of Volatile Derivatives | GC-FID / GC-MS | Appropriate capillary column for the derivative | FID or MS |

For non-volatile or highly polar derivatives, derivatization might be necessary to convert them into more volatile compounds suitable for GC analysis. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since many bioactive molecules are chiral, assessing the enantiomeric purity of 2,3-dihydro-1-benzofuran derivatives is often crucial. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the primary method for separating enantiomers and determining the enantiomeric excess (ee).

The enantiomeric separation of a racemic mixture of a 2,3-dihydro-1-benzofuran derivative has been successfully achieved using a Cyclobond DMP column. nih.gov This method allowed for the baseline separation of the two enantiomers, with the purity of each isolated enantiomer being greater than 97%. nih.gov An alternative approach involves the derivatization of the chiral compound with a chiral resolving agent, such as Mosher's acid (MTPA), to form diastereoisomeric esters. These diastereomers can then be separated and quantified using standard, non-chiral HPLC techniques. researchgate.net

Table 3: Example of Chiral Separation for a 2,3-Dihydro-1-Benzofuran Derivative

Parameter Method Details
Compound Class 2,3-Dihydro-1-Benzofuran derivative nih.gov
Technique Chiral HPLC nih.gov
Chiral Column Cyclobond DMP nih.gov
Mobile Phase Acetonitrile, Acetic Acid, and Triethylamine mixture nih.gov
Temperature 10°C nih.gov
Result Successful separation of enantiomers nih.gov

| Enantiomeric Purity | Enantiomer 1: 97.3%; Enantiomer 2: 97.5% nih.gov |

The development of such biocatalytic strategies can lead to the construction of stereochemically rich 2,3-dihydrobenzofurans with very high enantiopurity, often exceeding 99.9% de (diastereomeric excess) and ee (enantiomeric excess). rochester.edu

Theoretical and Computational Chemistry Studies on Ethyl 2,3 Dihydro 1 Benzofuran 5 Ylacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to investigate the electronic properties and predict the chemical reactivity of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results for both geometric and electronic properties. espublisher.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The dihydrobenzofuran core is nearly planar, though the saturated five-membered ring introduces a slight pucker. nih.gov The ethyl acetate (B1210297) side chain, however, possesses significant conformational flexibility. By systematically rotating the dihedral angles of this side chain and performing energy calculations, a potential energy surface (PES) can be mapped out. This landscape reveals the global minimum energy conformer as well as other local minima, providing a comprehensive understanding of the molecule's preferred shapes. Studies on similar benzofuran (B130515) structures have shown that the planarity of the core ring system is a defining feature. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)
ParameterBondValue (Å or °)
Bond Lengths (Å)C=O (ester)1.215
C-O (ester)1.340
C-C (aromatic)1.395
Bond Angles (°)O=C-O124.5
C-O-C (furan ring)108.2
C-C-H (aromatic)120.1

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydrobenzofuran ring system, while the LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring, which act as electron-accepting regions.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Illustrative Data)
ParameterValue (eV)
EHOMO-6.45
ELUMO-1.52
HOMO-LUMO Gap (ΔE)4.93
Ionization Potential (I ≈ -EHOMO)6.45
Electron Affinity (A ≈ -ELUMO)1.52
Chemical Hardness (η = (I-A)/2)2.465

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying non-covalent interactions, such as hyperconjugation.

For this compound, NBO analysis can quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. For example, interactions between the oxygen lone pairs (n) of the furan (B31954) ring and the π* anti-bonding orbitals of the benzene (B151609) ring (n → π), or between the π orbitals of the aromatic ring and the σ orbitals of adjacent C-H bonds (π → σ*), can be evaluated. The stabilization energy (E(2)) associated with these interactions indicates their strength and importance in stabilizing the molecular structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen of the ester group and the ether oxygen in the dihydrofuran ring, making these the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. Using the optimized geometry from DFT calculations, parameters like NMR chemical shifts and IR vibrational frequencies can be computed.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. wu.ac.th

Similarly, the vibrational frequencies and intensities for Infrared (IR) spectroscopy can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental data to identify and assign characteristic vibrational modes, such as the C=O stretch of the ester, C-O stretches of the ether and ester, and various C-H and C=C vibrations of the aromatic ring. It's common practice to scale the calculated frequencies by an empirical factor to better match experimental results.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
Spectroscopic DataFunctional GroupPredicted ValueTypical Experimental Range
¹³C NMR Chemical Shift (ppm)C=O (ester)172.5170-175 ppm
¹H NMR Chemical Shift (ppm)-OCH₂CH₃4.154.0-4.3 ppm
IR Frequency (cm⁻¹)C=O Stretch17301735-1750 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, MD simulations are particularly useful for studying the flexibility of the ethyl acetate side chain. By running a simulation for several nanoseconds, one can observe the transitions between different low-energy conformers identified in the potential energy scan. This provides information on the rotational freedom of the side chain, the stability of different conformers in a solvent environment, and the time scales of conformational changes. Force fields required for such simulations can be developed, and topological information for similar molecules is available in databases like the Automated Topology Builder (ATB), facilitating such studies. uq.edu.au

Solvation Effects and Solvent-Compound Interactions

The chemical behavior of a molecule is significantly influenced by its solvent environment. Computational methods can model these interactions to predict how a solvent affects the structure, stability, and reactivity of this compound.

Solvation models are primarily categorized into explicit and implicit models. An explicit solvent model would involve simulating the solute molecule surrounded by a large number of individual solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide). This approach, typically performed using molecular dynamics (MD) or Monte Carlo (MC) simulations, provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding to the ester group.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally less expensive and are well-suited for quantum mechanical calculations to determine the bulk effects of the solvent on the electronic structure and geometry of the molecule. For instance, a recent study on 1-benzofuran highlighted significant solvent-induced structural changes and an enhanced dipole moment when moving from a gaseous phase to an aqueous environment, suggesting increased stability and reactivity under physiological conditions. aip.orgresearchgate.net

A comparative study of this compound in different solvents would likely reveal variations in its conformational equilibrium and electronic properties. The interaction energies in polar solvents like water are expected to be higher than in nonpolar solvents, indicating stronger intermolecular forces. aip.orgresearchgate.net

Illustrative Data Table: Calculated Solvation Free Energies (ΔGsolv) for this compound in Various Solvents

SolventDielectric Constant (ε)ΔGsolv (kcal/mol) - Illustrative
n-Hexane1.88-4.5
Chloroform4.81-7.2
Ethanol24.55-9.8
Water78.39-11.5

Note: The ΔGsolv values are hypothetical and for illustrative purposes to demonstrate expected trends.

Conformational Sampling and Free Energy Calculations

Conformational sampling can be achieved through various computational techniques, including systematic searches, stochastic methods like Monte Carlo simulations, and molecular dynamics simulations. nih.gov These methods explore the potential energy surface of the molecule to identify stable, low-energy conformations. For a molecule like this compound, key dihedral angles to investigate would be those around the C-C and C-O bonds of the ethyl acetate group.

Once a set of conformations is generated, their relative free energies can be calculated. This is often done by combining the electronic energy from quantum mechanics calculations (like Density Functional Theory, DFT) with corrections for thermal and entropic contributions. nih.gov The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature. Such analyses are fundamental in drug discovery for understanding how a molecule might adapt its shape to fit into a binding site. nih.govnih.gov

Illustrative Data Table: Relative Free Energies of Key Conformers

ConformerDihedral Angle (°)*Relative Free Energy (kcal/mol) - IllustrativePopulation (%) at 298 K - Illustrative
1 (Extended)1800.0065
2 (Gauche)600.8525
3 (Folded)-902.1010

Refers to a key dihedral angle in the ethyl acetate side chain. Note: These values are hypothetical examples.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways.

Transition State Characterization and Activation Energies

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. wuxiapptec.com

For example, in the acid-catalyzed cyclization to form a benzofuran core, quantum mechanics calculations can be used to determine the activation energies for different possible cyclization pathways, thereby predicting the regioselectivity of the reaction. wuxiapptec.com A study on a similar reaction showed that a difference of just 0.94 kcal/mol in activation energy could significantly favor one product over another. wuxiapptec.com

Reaction Pathways and Catalytic Cycles

Beyond identifying the transition state, computational chemistry can map out the entire reaction pathway, including any intermediates. This is often visualized as a potential energy surface. For reactions involving catalysts, such as the synthesis of benzofuran derivatives using transition metals like palladium or copper, computational studies can model the entire catalytic cycle. nih.govacs.org This includes the oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the role of the catalyst and ligands in promoting the reaction. nih.govacs.org

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.net For a class of compounds including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.netsapub.org For instance, a QSAR study on benzofuran derivatives with antioxidant activity used descriptors such as the octanol-water partition coefficient (log P), hydration energy, and the energies of the HOMO and LUMO. researchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that relate the 3D steric and electrostatic fields of the molecules to their biological activity. researchgate.net Such models are highly valuable in medicinal chemistry for guiding the design of new compounds with improved properties or activities. nih.govnih.gov

Illustrative Data Table: Molecular Descriptors for QSPR Modeling

DescriptorDefinitionIllustrative Value
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.206.24 g/mol
Log PThe logarithm of the partition coefficient between octanol (B41247) and water.2.85
Dipole MomentA measure of the separation of positive and negative electrical charges.2.1 D
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-0.8 eV

Note: These values are hypothetical and for illustrative purposes.

Chemical Reactivity and Derivatization Strategies of Ethyl 2,3 Dihydro 1 Benzofuran 5 Ylacetate

Transformations of the Ester Functional Group

The ethyl acetate (B1210297) moiety at the 5-position of the dihydrobenzofuran ring is amenable to a range of classical ester transformations, providing a straightforward handle for introducing structural diversity.

Hydrolysis to Carboxylic Acids and Transesterification Reactions

The ester group can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid. This transformation is typically achieved under basic conditions, such as refluxing with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidic workup. nih.govijcce.ac.ir This saponification reaction is essentially irreversible and is a common strategy for preparing the parent carboxylic acid, which serves as a crucial intermediate for further derivatization. nih.gov The reverse reaction, Fischer esterification, where the carboxylic acid is heated with ethanol (B145695) in the presence of a catalytic amount of strong acid like sulfuric acid, is used to synthesize the title compound itself. prepchem.com

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another viable transformation. While specific studies on Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate are not detailed in the reviewed literature, the general mechanism involves the acid- or base-catalyzed reaction with a different alcohol (e.g., methanol (B129727), propanol) to yield the corresponding methyl or propyl ester, respectively. This reaction is often driven to completion by using the new alcohol as a solvent or by removing the displaced ethanol from the reaction mixture. biofueljournal.com

Reduction to Alcohols and Subsequent Derivatizations

The ester functional group can be reduced to a primary alcohol, yielding 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this transformation. doubtnut.commasterorganicchemistry.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon of the ester. masterorganicchemistry.com This reduction is a powerful synthetic tool, converting the acetate side chain into a hydroxyethyl (B10761427) group.

The resulting primary alcohol is a versatile intermediate for further derivatization. It can undergo a variety of reactions common to alcohols, including:

Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger conditions could form the carboxylic acid.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would produce ethers.

Esterification: Acylation with acid chlorides or anhydrides would form new esters, attaching different acyl groups to the side chain.

Amidation and Other Carboxylic Acid Derivative Formations

Amides are commonly synthesized from the parent carboxylic acid, 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid, obtained from ester hydrolysis. The carboxylic acid can be coupled with a primary or secondary amine using a variety of activating agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or combinations like triphenylphosphine (B44618) and iodine, to form the corresponding amide. nih.govrsc.org This is a robust and widely used method for creating amide libraries from a common carboxylic acid intermediate.

Direct amidation of the ester is also a feasible, more atom-economical approach. mdpi.com This can be achieved by heating the ester with an amine, sometimes in the presence of a Lewis acid catalyst such as iron(III) chloride, under solvent-free conditions. mdpi.com While this direct method can be effective, the reaction scope may be more limited compared to the two-step hydrolysis-coupling sequence.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The benzene (B151609) portion of the dihydrobenzofuran ring system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents directly onto the aromatic core. masterorganicchemistry.com

Directed Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents. The molecule has two key groups influencing the reaction: the cyclic ether oxygen (alkoxy group) and the ethyl acetate side chain. msu.edu

Alkoxy Group (-O-): The oxygen atom at position 1 is a powerful activating group and an ortho, para-director. organicchemistrytutor.comchemistrytalk.org It activates the aromatic ring toward electrophilic attack by donating electron density through resonance. The positions ortho to the oxygen are C7 and C2a (part of the fused system), and the para position is C5, which is already substituted. Therefore, the primary directing influence of this group is towards the C7 position.

Ethyl Acetate Group (-CH₂COOEt): This group is considered a weakly deactivating group and a meta-director. libretexts.org

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. msu.edu In this case, the activating ortho, para-directing alkoxy group dominates over the deactivating meta-directing ethyl acetate group. Consequently, electrophilic substitution is strongly predicted to occur at the C7 position, which is ortho to the activating oxygen atom and meta to the deactivating side chain. Substitution at the C4 position is also possible but may be less favored.

SubstituentPositionElectronic EffectDirecting InfluenceFavored Position(s) for EAS
Alkoxy (-O-)1Activating (Resonance Donor)Ortho, ParaC7
Ethyl Acetate (-CH₂COOEt)5Weakly Deactivating (Inductive)MetaC4, C6

Halogenation and Nitration Studies

Halogenation and nitration are common electrophilic aromatic substitution reactions that have been studied on related benzofuran (B130515) structures.

Halogenation: The bromination of a closely related compound, ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate, has been shown to occur at the C7 position. researchgate.net This experimental result supports the theoretical analysis of directing effects, confirming that the alkoxy group directs the incoming electrophile (Br⁺) to the ortho position. The reaction is typically carried out using bromine (Br₂) with a Lewis acid catalyst or in a suitable solvent.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). Based on the directing effects discussed, the nitration of this compound is expected to yield primarily Ethyl 2-(7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetate. Studies on similar 2,3-dihydrobenzofuran (B1216630) systems confirm that nitration can proceed at the C7 position. nih.gov The resulting nitro derivative can be a valuable intermediate, for instance, the nitro group can be subsequently reduced to an amine group. msu.edu

ReactionReagentsPredicted Major Product
BrominationBr₂Ethyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate
NitrationHNO₃ / H₂SO₄Ethyl 2-(7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetate

Modifications and Functionalization of the Dihydrofuran Ring

The 2,3-dihydrofuran (B140613) component of the molecule is a saturated heterocyclic system that presents unique opportunities for chemical modification, distinct from its aromatic benzofuran counterpart.

The dihydrofuran ring is susceptible to oxidative transformations that can alter its structure and lead to the corresponding aromatic benzofuran. Dehydrogenation can be achieved using various reagents, effectively aromatizing the heterocyclic ring. While specific studies on this compound are not prevalent, related benzofuran systems demonstrate tolerance to oxidative conditions. For instance, derivatives of ethyl 2-(1-benzofuran-2-yl)acetate containing a methylsulfanyl group have been successfully oxidized to the corresponding methylsulfinyl derivative using agents like 3-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov This indicates that the benzofuran core and the ethyl acetate side chain are stable under certain oxidative conditions, suggesting that similar transformations on the dihydrofuran ring or other substituents are feasible.

Reduction reactions on the dihydrofuran ring are less common as it is already a saturated system. Catalytic hydrogenation would typically target the aromatic benzene ring under forcing conditions, a transformation that would fundamentally alter the core structure.

The ether linkage within the dihydrofuran ring makes it susceptible to cleavage under acidic conditions. Lewis acid-catalyzed ring-opening reactions represent a powerful strategy for leveraging dihydrofuran scaffolds in synthetic chemistry. Studies on structurally related 5-(indolyl)-2,3-dihydrofuran acetals have shown that Lewis acids can trigger an intramolecular ring-opening benzannulation cascade. mdpi.com This process leads to the formation of complex polycyclic structures, such as 1-hydroxycarbazoles. mdpi.com This type of transformation highlights the potential of the dihydrofuran ring in this compound to act as a masked phenol (B47542), which can be unveiled to participate in cyclization reactions, thereby building molecular complexity.

Reaction TypeReagents/ConditionsOutcomeReference
Oxidation 3-Chloroperoxybenzoic acid (m-CPBA)Oxidation of substituents on related benzofuran rings without affecting the core structure. nih.govnih.gov
Ring-Opening Lewis Acids (e.g., Yb(OTf)₃, Al(OTf)₃)Intramolecular ring-opening and benzannulation of related dihydrofuran acetals to form new fused rings. mdpi.com

Utility as a Synthon in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound, with its multiple functional handles, is a versatile synthon for constructing more elaborate molecular architectures.

The inherent reactivity of the dihydrofuran ring, particularly its ability to undergo ring-opening, makes the parent molecule an excellent starting point for synthesizing fused heterocyclic systems. As demonstrated with analogous structures, the dihydrofuran can be opened and subsequently participate in cyclization with a tethered nucleophile to create new rings. mdpi.com For example, a strategy could involve functionalizing the ethyl acetate side chain to introduce a nucleophilic group. Subsequent acid-catalyzed ring-opening of the dihydrofuran would generate an electrophilic intermediate and a phenolic hydroxyl group, setting the stage for an intramolecular cyclization to form a new fused ring system.

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. nih.govmdpi.com Molecules containing multiple reactive sites, such as this compound, are ideal candidates for these processes.

The synthesis of dihydrobenzofuran scaffolds themselves can involve cascade reactions, such as the light-driven cascade process involving 2-allylphenol (B1664045) derivatives. nih.gov This highlights the compatibility of the dihydrobenzofuran core with complex, one-pot transformations. The ester function, the electron-rich aromatic ring, and the dihydrofuran moiety of this compound could all participate sequentially in a cascade process. For instance, the aromatic ring could undergo an initial electrophilic substitution, followed by a reaction involving the ester (e.g., Claisen condensation), and culminating in a modification of the dihydrofuran ring.

Derivatization for Exploration of New Chemical Space

Systematic derivatization of a core scaffold is a cornerstone of medicinal chemistry and materials science for exploring new chemical space and optimizing properties. This compound offers several avenues for such derivatization.

The ethyl acetate side chain is a prime site for modification.

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can serve as a handle for forming amides, esters, or other acid derivatives.

Chain Elongation/Modification: The α-carbon of the acetate group can potentially be alkylated or used in condensation reactions to extend the side chain. Research on the related ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate has shown that it can be synthesized and subsequently brominated, demonstrating that modifications to the side chain and the aromatic ring are well-tolerated. researchgate.net

The aromatic ring provides another site for functionalization.

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The existing substituents will direct new groups primarily to the positions ortho and para to the dihydrofuran oxygen and meta to the acetate side chain. The synthesis of ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate confirms that bromination of the aromatic ring is a viable derivatization strategy. researchgate.net

Derivatization SiteReaction TypePotential ProductsReference
Ethyl Acetate Side Chain Hydrolysis2,3-dihydro-1-benzofuran-5-ylacetic acid-
Ethyl Acetate Side Chain Amidation (from acid)2-(2,3-dihydro-1-benzofuran-5-yl)acetamide derivatives-
Aromatic Ring Electrophilic BrominationBromo-substituted derivatives researchgate.net
Aromatic Ring Nitration, AcylationNitro or acyl-substituted derivatives-

Advanced Analytical Methodologies for Detection and Quantification Academic Research Context

Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS/MS, LC-MS/MS)

Coupled chromatographic-spectroscopic techniques are indispensable tools for the selective and sensitive analysis of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate, particularly within complex matrices. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are at the forefront of these analytical approaches.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The process involves the separation of the compound from a mixture using a gas chromatograph, followed by its ionization and detection by a tandem mass spectrometer. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions. For this compound, electron ionization (EI) can lead to characteristic fragmentation patterns, providing a high degree of confidence in its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or when analyzing samples that are not amenable to GC, LC-MS/MS offers a powerful alternative. This method separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS/MS. These "soft" ionization methods often result in a prominent molecular ion, which is then fragmented in the collision cell to produce specific product ions for quantification. The analysis of ethyl acetate (B1210297) extracts can be effectively carried out using LC-MS/MS. researchgate.net

Table 1: Illustrative GC-MS/MS and LC-MS/MS Parameters for Analysis

Parameter GC-MS/MS LC-MS/MS
Column Capillary column (e.g., HP-5ms) C18 reversed-phase column
Injection Mode Splitless Autosampler
Carrier Gas/Mobile Phase Helium A: Water with 0.1% formic acid B: Acetonitrile (B52724) with 0.1% formic acid
Ionization Mode Electron Ionization (EI) Electrospray Ionization (ESI)
Precursor Ion (m/z) e.g., 206 e.g., 207 [M+H]⁺
Product Ions (m/z) e.g., 161, 133 e.g., 161, 133
Collision Energy Optimized for transitions Optimized for transitions

Development of Specific Detection Methods for Trace Analysis

The detection of this compound at trace levels is often a critical requirement in various research contexts. The development of specific detection methods focuses on enhancing sensitivity and minimizing interference from the sample matrix.

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in tandem mass spectrometry are the gold standard for trace analysis. By monitoring multiple, highly specific ion transitions, these methods can achieve exceptionally low limits of detection (LOD) and quantification (LOQ). The optimization of instrumental parameters, such as collision energy and dwell time, is crucial for maximizing the signal-to-noise ratio and achieving the desired sensitivity for trace-level detection.

Optimization of Sample Preparation Techniques in Complex Chemical Mixtures

The accuracy and reliability of any analytical method are heavily dependent on the sample preparation process. For the analysis of this compound in complex mixtures, such as biological fluids or environmental samples, efficient extraction and cleanup are paramount.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Ethyl acetate is a frequently used solvent for extracting moderately polar compounds like the target analyte. eurl-pesticides.eu

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. By using a solid sorbent, interfering compounds can be selectively removed, and the analyte of interest can be concentrated. The choice of sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of a wide range of analytes in various matrices. It involves an initial extraction with a solvent, followed by a cleanup step using a combination of salts and sorbents.

The optimization of these techniques involves adjusting parameters such as solvent choice, pH, and sorbent type to maximize the recovery of this compound while minimizing matrix effects.

Method Validation and Quality Assurance in Analytical Research

To ensure the integrity and reproducibility of research findings, analytical methods must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as often guided by international standards, include: nih.gov

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Representative Method Validation Parameters

Parameter Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Adherence to these validation principles and the implementation of a robust quality assurance program are essential for generating high-quality, defensible data in academic research involving this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Routes

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core is a topic of continuous investigation, with a focus on improving efficiency, selectivity, and environmental sustainability. While traditional methods, such as the Fischer esterification of 2,3-dihydrobenzofuran-5-ylacetic acid in the presence of an acid catalyst, are established, future research is geared towards more advanced catalytic systems. prepchem.com

Recent advancements in organic synthesis have opened up new possibilities for constructing the dihydrobenzofuran skeleton. These include:

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as Heck/Tsuji-Trost sequences and intramolecular C-H activation, have proven effective for creating substituted dihydrobenzofurans with high control over stereochemistry. organic-chemistry.orgdivyarasayan.org Future work will likely focus on applying these methods to precursors of Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate, aiming for higher yields and milder reaction conditions. Rhodium(III)-catalyzed C-H activation and carbooxygenation of 1,3-dienes represents another promising redox-neutral strategy for building the dihydrobenzofuran framework. organic-chemistry.org

Transition-Metal-Free Approaches: To circumvent the cost and potential toxicity of heavy metals, metal-free synthetic protocols are gaining traction. These include Brønsted acid-catalyzed [4+1] annulation reactions and base-mediated procedures. Such methods offer greener alternatives and are expected to be a major focus of future synthetic development for this class of compounds.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for forging complex molecular architectures under mild conditions. Exploring photocatalytic cycles for the intramolecular cyclization to form the dihydrobenzofuran ring could lead to highly efficient and selective synthetic routes.

The optimization of existing methods is also a key research area. Studies have focused on systematically evaluating oxidants, solvents, and reaction times to improve conversion and selectivity in the synthesis of related dihydrobenzofuran structures. scielo.brchemrxiv.orgchemrxiv.org Applying these optimization strategies to the synthesis of this compound could significantly enhance production efficiency.

Exploration of the Compound in Materials Science (e.g., polymer chemistry, optoelectronic materials)

While the biological activity of dihydrobenzofurans is well-documented, their potential in materials science remains a largely unexplored frontier. The rigid, planar structure of the benzofuran (B130515) system, combined with the sp3-hybridized carbons of the dihydrofuran ring, imparts unique conformational and electronic properties that could be harnessed in advanced materials.

Polymer Chemistry: Benzofuran itself can undergo cationic polymerization to produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as thermoplastics. acs.org Future research could investigate the incorporation of the this compound moiety into polymer chains. The ester functional group provides a handle for polymerization, potentially leading to novel polyesters or polyamides with tailored thermal and mechanical properties. The dihydrobenzofuran unit could enhance thermal stability and influence the polymer's solubility and processability. researchgate.net

Optoelectronic Materials: Derivatives of dihydrobenzofuran are emerging as promising candidates for use in organic electronic devices. Specifically, complex molecules incorporating dimethyl-dihydrobenzofuran units have been successfully synthesized and used as electron-blocking materials in blue fluorescent organic light-emitting diodes (OLEDs), leading to devices with high efficiency and long lifetimes. researchgate.netresearcher.life The electronic properties of the dihydrobenzofuran core can be tuned by substitution on the aromatic ring. The acetate (B1210297) group at the 5-position of this compound could be modified to link to other electronically active groups, creating novel materials for use as hosts or emitters in OLEDs. rsc.orgskku.edu The inherent properties of the scaffold could contribute to achieving high triplet energy and thermal stability, which are critical for device performance.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to materials development. These computational tools can analyze vast datasets to predict reaction outcomes, propose novel synthetic pathways, and optimize reaction conditions. beilstein-journals.org

For a target molecule like this compound, ML algorithms can be employed to:

Retrosynthetic Analysis: AI-powered platforms can propose multiple synthetic routes starting from commercially available precursors, potentially identifying more efficient or cost-effective pathways than those conceived by human chemists.

Reaction Optimization: Deep reinforcement learning models can be used to optimize chemical reactions by iteratively suggesting new experimental conditions to improve outcomes like yield and selectivity. nih.gov This approach could significantly reduce the number of experiments needed to find the optimal conditions for synthesizing the target compound, saving time and resources. beilstein-journals.org

Predicting Properties: Machine learning models can be trained to predict the physicochemical and biological properties of novel derivatives of this compound. This allows for the in silico design of new compounds with desired characteristics for applications in medicine or materials science before committing to their synthesis.

The integration of AI with automated synthesis platforms represents a powerful paradigm for accelerating the discovery and development of new molecules based on the dihydrobenzofuran scaffold.

Integration of Microfluidics and Flow Chemistry for Synthesis Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling and automation.

The synthesis of this compound and its precursors could be adapted to a continuous flow process. This would allow for:

Precise Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.

Safety Enhancement: The small reactor volumes in microfluidic systems minimize the risks associated with exothermic reactions or the use of unstable reagents.

Process Intensification: Flow chemistry can significantly shorten reaction times and increase productivity (the amount of product made per unit of time). For multi-step syntheses, different reactors can be linked in sequence, allowing for a continuous production line from starting materials to the final product without intermediate purification steps.

The implementation of a continuous flow reactor system has been shown to be practical for the synthesis of related heterocyclic compounds, demonstrating the potential for this technology to be applied to enhance the production of this compound.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring provide invaluable insights into the dynamic chemical environment of a reaction as it occurs.

For the synthesis of this compound, which may involve palladium-catalyzed cyclization steps, techniques like in situ Surface-Enhanced Raman Scattering (SERS) could be particularly illuminating. nih.gov Recent studies have shown that SERS can be used to monitor palladium-catalyzed cross-coupling and carbonylation reactions at the molecular level. nih.govrsc.org By assembling catalytically active palladium nanoparticles into structures that also enhance the Raman signal, researchers can track the formation of intermediates and products in real time. nih.gov

Other in situ methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can also be integrated into reaction vessels, including flow reactors. This allows chemists to:

Track the consumption of reactants and the formation of products.

Identify transient intermediates that may be key to the reaction mechanism.

Gather kinetic data to build accurate reaction models.

This detailed, real-time information is essential for rational process optimization, ensuring robustness, and facilitating a smooth scale-up from the laboratory to industrial production.

Q & A

Q. What are the key synthetic routes for Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves functionalization of the benzofuran core. A common approach is Friedel-Crafts acylation or esterification of 2,3-dihydro-1-benzofuran derivatives. For example:

  • Route 1 : Acetylation at the 5-position using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) followed by esterification with ethanol under acidic conditions .
  • Route 2 : Direct coupling of acetic acid derivatives (e.g., ethyl chloroacetate) to the benzofuran scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. Optimization Factors :

  • Catalyst selection : Lewis acids (AlCl₃, FeCl₃) improve electrophilic substitution efficiency .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in esterification steps .
  • Temperature : Higher temperatures (80–120°C) are critical for achieving >90% yield in Friedel-Crafts reactions .

Table 1 : Comparative Yields Under Different Conditions

RouteCatalystSolventTemp (°C)Yield (%)
1AlCl₃DCM2565
1FeCl₃Toluene8078
2Pd(OAc)₂DMF10085

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 2.6–3.0 ppm (dihydrofuran -CH₂-), and aromatic protons (δ 6.8–7.2 ppm) to confirm substitution at the 5-position .
    • ¹³C NMR : The carbonyl carbon of the ester group appears at ~170 ppm, while the acetyl group (if present) resonates at ~200 ppm .
  • Mass Spectrometry (HRMS) : Exact mass calculation (C₁₂H₁₄O₄) = 222.0892 g/mol. Deviations >5 ppm suggest impurities or incorrect regiochemistry .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: The benzofuran core can be functionalized with chiral centers (e.g., at the 3-position). Resolution methods include:

  • Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases. Enantiomers of methyl 6-hydroxy-2,3-dihydrobenzofuran-3-ylacetate (a related compound) have been resolved with >99% ee using this method .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to induce stereoselectivity .

Table 2 : Enantiomeric Excess (ee) in Chiral Derivatives

DerivativeMethodee (%)
(R)-Methyl 6-HydroxyChiral HPLC99.5
(S)-Methyl 6-HydroxyAsymmetric catalysis92.3

Q. What mechanistic insights explain contradictory reactivity in sulfonation vs. ester hydrolysis?

Methodological Answer: Contradictions arise due to electronic and steric effects:

  • Sulfonation : The electron-rich 5-position reacts preferentially with sulfinating agents (e.g., Sodium 2,3-dihydro-1-benzofuran-5-sulfinate) via electrophilic aromatic substitution (EAS). Steric hindrance from the dihydrofuran ring slows para-substitution .
  • Ester Hydrolysis : Under basic conditions, the ester group hydrolyzes to the carboxylic acid. However, steric protection from the fused dihydrofuran ring increases hydrolysis resistance compared to linear esters .

Computational Support : Density Functional Theory (DFT) studies show higher activation energy for hydrolysis (ΔG‡ = 28.5 kcal/mol) vs. sulfonation (ΔG‡ = 18.2 kcal/mol) due to ring strain .

Q. How can computational modeling predict biological activity or metabolic pathways?

Methodological Answer:

  • Pharmacophore Modeling : Use software like Schrödinger Suite to map hydrogen-bond acceptors (ester oxygen) and hydrophobic regions (benzofuran core) for target binding predictions.
  • ADMET Prediction : Tools like SwissADME calculate logP (~2.1) and metabolic stability (CYP3A4 substrate likelihood: 78%) based on the compound’s SMILES (e.g., CC(=O)C1=CC2=C(C=C1)OCC2) .

Table 3 : Predicted ADMET Properties

PropertyValue
logP2.1
Water Solubility (mg/L)15.4
CYP3A4 InhibitionModerate (IC₅₀ = 8 µM)

Key Data Sources

  • Structural Data : PubChem, ECHA DSSTox .
  • Synthesis Protocols : Peer-reviewed journals (e.g., Journal of Organic Chemistry) .
  • Enantiomer Data : Kanto Reagents Catalog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dihydro-1-benzofuran-5-ylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.